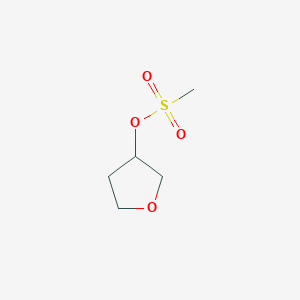

Oxolan-3-yl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

oxolan-3-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXQGLSTCGSGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156380-34-6 | |

| Record name | oxolan-3-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Oxolan-3-yl methanesulfonate synthesis from (R)-3-hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-Oxolan-3-yl methanesulfonate from (R)-3-hydroxytetrahydrofuran. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. This document outlines a detailed experimental protocol adapted from established procedures for analogous sulfonylations, presents key quantitative data, and includes a visual representation of the synthetic workflow. The information is intended to equip researchers and professionals in drug development with the necessary details to safely and efficiently perform this synthesis.

Introduction

(R)-Oxolan-3-yl methanesulfonate is a valuable chiral building block in medicinal chemistry. Its precursor, (R)-3-hydroxytetrahydrofuran, is a readily available starting material. The conversion of the hydroxyl group to a mesylate is a common strategy to transform it into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This guide details the mesylation of (R)-3-hydroxytetrahydrofuran using methanesulfonyl chloride in the presence of a tertiary amine base.

Reaction Scheme

The synthesis of (R)-Oxolan-3-yl methanesulfonate proceeds via the reaction of (R)-3-hydroxytetrahydrofuran with methanesulfonyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the mesylation of (R)-3-hydroxytetrahydrofuran.

Experimental Protocol

The following protocol is a general procedure adapted from the literature for the sulfonylation of alcohols and should be optimized for specific laboratory conditions.

Materials:

-

(R)-3-hydroxytetrahydrofuran

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-hydroxytetrahydrofuran (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition is typically performed over 10-15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or other suitable analytical techniques. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (R)-Oxolan-3-yl methanesulfonate.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| (R)-3-hydroxytetrahydrofuran | 1.0 equivalent | General Protocol |

| Methanesulfonyl Chloride | 1.2 equivalents | General Protocol |

| Triethylamine | 1.5 equivalents | General Protocol |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | General Protocol |

| Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 1 - 4 hours | General Protocol |

| Product Information | ||

| Product | (R)-Oxolan-3-yl methanesulfonate | |

| Yield (Crude Tosylate) | ~100% | (Adapted from a patent for a similar tosylation reaction) |

| Purity | >95% (typical for mesylations) | General Observation |

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of (R)-Oxolan-3-yl methanesulfonate.

Caption: Experimental workflow for the synthesis of (R)-Oxolan-3-yl methanesulfonate.

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine is a flammable and corrosive liquid. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.

-

The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Proper temperature control is crucial.

Conclusion

The synthesis of (R)-Oxolan-3-yl methanesulfonate from (R)-3-hydroxytetrahydrofuran is a straightforward and high-yielding reaction. The use of methanesulfonyl chloride and a tertiary amine base in an aprotic solvent like dichloromethane provides a reliable method for this transformation. This guide offers a solid foundation for researchers to carry out this synthesis, with the understanding that specific conditions may require optimization for scale and purity requirements.

(S)-Oxolan-3-yl methanesulfonate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxolan-3-yl methanesulfonate, also known as (S)-tetrahydrofuran-3-yl methanesulfonate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its tetrahydrofuran core is a privileged scaffold found in numerous biologically active molecules. The methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups with stereochemical control. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties

The following tables summarize the available quantitative data for racemic oxolan-3-yl methanesulfonate and the corresponding (S)-tosylate. These properties are crucial for designing and executing synthetic transformations and for understanding the compound's behavior in various solvent systems.

Table 1: Properties of Racemic this compound (CAS: 156380-34-6)

| Property | Value |

| Molecular Formula | C₅H₁₀O₄S |

| Molecular Weight | 166.20 g/mol |

| Physical Form | Yellow to Brown Liquid |

| Purity | ≥95% |

| Storage Temperature | 2-8 °C |

Table 2: Properties of (S)-Oxolan-3-yl 4-methylbenzenesulfonate (CAS: 112052-11-6)

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 242.06128 g/mol |

| Monoisotopic Mass | 242.06128 g/mol |

Experimental Protocols

The synthesis of (S)-Oxolan-3-yl methanesulfonate is typically achieved in two main steps: the preparation of the chiral precursor, (S)-3-hydroxytetrahydrofuran, followed by its mesylation.

Synthesis of (S)-3-hydroxytetrahydrofuran

Several methods exist for the enantioselective synthesis of (S)-3-hydroxytetrahydrofuran. A common and effective method involves the asymmetric reduction of 3-keto-tetrahydrofuran or the kinetic resolution of racemic 3-hydroxytetrahydrofuran. A well-established laboratory-scale synthesis starts from L-malic acid.[1][2]

Protocol: Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid

-

Esterification: L-malic acid is first converted to its dimethyl ester. To a solution of L-malic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the crude dimethyl L-malate is purified.

-

Reduction: The dimethyl L-malate is reduced to (S)-1,2,4-butanetriol. This can be achieved using a reducing agent such as sodium borohydride in the presence of a Lewis acid like lithium chloride in an alcoholic solvent. The reaction is typically carried out at room temperature.

-

Cyclization: The resulting (S)-1,2,4-butanetriol is then cyclized to form (S)-3-hydroxytetrahydrofuran. This is an acid-catalyzed dehydration reaction, often carried out by heating the triol with a catalytic amount of p-toluenesulfonic acid (PTSA) and removing the water formed azeotropically. The crude product is then purified by distillation.

Synthesis of (S)-Oxolan-3-yl Methanesulfonate

Protocol: Mesylation of (S)-3-hydroxytetrahydrofuran

-

Reaction Setup: To a solution of (S)-3-hydroxytetrahydrofuran in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and a non-nucleophilic base (e.g., triethylamine or pyridine) cooled to 0 °C in an ice bath, add methanesulfonyl chloride dropwise with stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-Oxolan-3-yl methanesulfonate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthetic Workflow and Applications in Drug Development

(S)-Oxolan-3-yl methanesulfonate is a valuable intermediate for introducing the chiral tetrahydrofuran-3-yl moiety into drug candidates. This is particularly important in the development of inhibitors for various enzymes and receptors where specific stereochemistry is crucial for biological activity.

The methanesulfonate group acts as an efficient leaving group, allowing for SN2 reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides, to form C-N, C-S, and C-O bonds, respectively, with inversion of configuration.

References

Oxolan-3-yl methanesulfonate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxolan-3-yl methanesulfonate, a key chemical intermediate. The document details its chemical identity, structural properties, and a general synthesis protocol, presented in a format tailored for scientific and research applications.

Chemical Structure and IUPAC Name

This compound is an ester of methanesulfonic acid and tetrahydrofuran-3-ol. The term "oxolane" is the systematic IUPAC name for tetrahydrofuran. The methanesulfonyl group is often abbreviated as "mesyl" and serves as a good leaving group in nucleophilic substitution reactions.

The standardized IUPAC name for this compound is This compound [1].

Physicochemical and Structural Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₄S | [1][2] |

| Molecular Weight | 166.2 g/mol | [2] |

| CAS Number | 156380-34-6 | [2] |

| Canonical SMILES | CS(=O)(=O)OC1CCOC1 | [1][2] |

| InChI | InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3 | [1] |

| InChIKey | KHXQGLSTCGSGLW-UHFFFAOYSA-N | [1] |

| Predicted XlogP | -0.3 | [1] |

| Monoisotopic Mass | 166.02998 Da | [1] |

Experimental Protocols: Synthesis of this compound

The following is a general and adaptable protocol for the synthesis of this compound from the corresponding alcohol, tetrahydrofuran-3-ol. This procedure is based on the well-established method for the preparation of methanesulfonate esters (mesylates)[3].

Reaction Scheme:

Materials:

-

Tetrahydrofuran-3-ol

-

Methanesulfonyl chloride (mesyl chloride)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Ice water

-

Cold 10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydrofuran-3-ol in dichloromethane (DCM) to make an approximately 0.2 M solution. Add a 50% molar excess of triethylamine to the solution.

-

Cooling: Cool the reaction mixture to between 0°C and -10°C using an ice-salt bath.

-

Addition of Mesyl Chloride: Slowly add a 10% molar excess of methanesulfonyl chloride to the stirred solution over a period of 5-10 minutes. Maintain the temperature between 0°C and -10°C during the addition.

-

Reaction: Stir the reaction mixture for an additional 10-15 minutes to complete the reaction.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel, using additional DCM to rinse the flask.

-

Extract the organic layer first with ice water.

-

Subsequently, wash the organic layer with cold 10% HCl, followed by saturated sodium bicarbonate solution, and finally with saturated brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Safety Information

Based on available data, this compound should be handled with care. The following hazard codes are associated with this compound:

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Synthesis of Chiral 3-Hydroxytetrahydrofuran: A Technical Guide for Drug Development Professionals

Introduction

Chiral 3-hydroxytetrahydrofuran is a pivotal building block in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer agents.[1][2] Its stereochemistry plays a crucial role in the biological activity of the final drug molecule. This technical guide provides an in-depth overview of the core synthetic strategies for obtaining enantiomerically pure (S)- and (R)-3-hydroxytetrahydrofuran, tailored for researchers, scientists, and drug development professionals. The guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the primary synthetic pathways.

Key Synthetic Strategies

The synthesis of chiral 3-hydroxytetrahydrofuran can be broadly categorized into three main approaches: synthesis from chiral precursors, asymmetric synthesis, and enzymatic/biocatalytic methods.

-

Synthesis from Chiral Precursors: This is a widely employed strategy that utilizes readily available and relatively inexpensive chiral starting materials, such as L-malic acid. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

-

Asymmetric Synthesis: These methods introduce chirality during the reaction sequence using chiral catalysts or reagents. A notable example is the asymmetric hydroboration of dihydrofurans.

-

Enzymatic and Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes, these methods include the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic mixtures.

Synthesis from Chiral Precursors: The L-Malic Acid Route

A prevalent and scalable method for synthesizing (S)-3-hydroxytetrahydrofuran begins with L-malic acid. The general pathway involves esterification of the carboxylic acids, reduction of the esters to a triol, and subsequent acid-catalyzed cyclization.

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate [1][3]

-

To a reaction flask containing 280 mL of methanol, add 168 g (1.25 mol) of L-malic acid.

-

Cool the mixture to 0°C.

-

Slowly add 202 mL of thionyl chloride dropwise, maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Evaporate the methanol at 40-45°C to obtain the crude dimethyl L-malate.

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol [1]

-

Dissolve the crude dimethyl L-malate in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, prepare a reducing agent system, for example, by dissolving 32.4 g of dimethyl L-malate (0.2 mol) in 100 mL of methanol, followed by the addition of 8.48 g of potassium borohydride (0.16 mol) and 17 g of lithium chloride (0.4 mol).

-

The reduction is typically carried out at reflux. Additional portions of potassium borohydride may be added periodically.

-

Monitor the reaction by TLC until completion.

-

After the reaction, filter to remove solids and adjust the pH to 3 with sulfuric acid to precipitate inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization of (S)-1,2,4-Butanetriol to (S)-3-Hydroxytetrahydrofuran [1][4]

-

To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Heat the mixture to a high temperature (typically 180-220°C) to effect cyclization via dehydration.

-

The product, (S)-3-hydroxytetrahydrofuran, can be purified by distillation under reduced pressure.

Logical Workflow for L-Malic Acid Route

Caption: Synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers a direct route to chiral 3-hydroxytetrahydrofuran by establishing the stereocenter in a controlled manner.

Asymmetric Hydroboration of Dihydrofurans

The catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofuran, followed by oxidation, provides a pathway to chiral 3-hydroxytetrahydrofuran.[4] This method relies on a chiral catalyst, often a platinum complex, to direct the stereochemical outcome of the borane addition.

Experimental Protocol: Asymmetric Hydroboration (General)

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral platinum complex) in a suitable anhydrous solvent (e.g., THF).

-

Add the borane reagent (e.g., borane-dimethyl sulfide complex).

-

Cool the mixture to the desired temperature (e.g., -78°C).

-

Slowly add the dihydrofuran substrate.

-

Stir the reaction for a specified time until completion.

-

Quench the reaction and oxidize the borane intermediate using standard conditions (e.g., aqueous sodium hydroxide and hydrogen peroxide).

-

Extract the product and purify by chromatography.

Asymmetric Synthesis Pathway

Caption: General pathway for asymmetric hydroboration of dihydrofuran.

Enzymatic and Biocatalytic Methods

Enzymatic methods are increasingly attractive due to their high selectivity, mild reaction conditions, and environmental benefits.

Enzymatic Reduction of Dihydro-3(2H)-furanone

Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of dihydro-3(2H)-furanone to afford chiral 3-hydroxytetrahydrofuran with high enantiomeric excess. This approach is a direct and efficient one-step synthesis.

Experimental Protocol: Enzymatic Reduction (General)

-

Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the chosen alcohol dehydrogenase.

-

Add the substrate, dihydro-3(2H)-furanone, and the cofactor (e.g., NADH or NADPH).

-

Initiate the reaction by adding the alcohol dehydrogenase. A cofactor regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase) is often employed to reduce the cost of the cofactor.

-

Incubate the reaction at a controlled temperature with gentle agitation.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, extract the product with an organic solvent and purify.

Enzymatic Kinetic Resolution

Lipases are commonly used for the kinetic resolution of racemic 3-hydroxytetrahydrofuran. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General)

-

Dissolve racemic 3-hydroxytetrahydrofuran in a suitable organic solvent.

-

Add an acyl donor (e.g., vinyl acetate).

-

Add the lipase (e.g., Candida antarctica lipase B, CALB).

-

Stir the mixture at a controlled temperature.

-

Monitor the reaction until approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Separate the acylated product from the unreacted alcohol by chromatography.

-

The acylated enantiomer can be deacylated to yield the other enantiomer of 3-hydroxytetrahydrofuran.

Enzymatic Synthesis Workflow

Caption: Enzymatic routes to chiral 3-hydroxytetrahydrofuran.

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from Chiral Precursors

| Starting Material | Key Reagents | Overall Yield (%) | Enantiomeric Purity | Reference |

| L-Malic Acid | Thionyl chloride, Methanol, KBH₄/LiCl, PTSA | ~40-60% | >99% ee | [1] |

| (S)-4-chloro-3-hydroxybutyric acid ethyl ester | Isobutene, NaBH₄, Alkaline cyclization, HCl | 85% | High | [5] |

| (S)-1,2,4-Butanetriol | p-Toluenesulfonic acid | High | Maintained from precursor | [4] |

Table 2: Asymmetric and Enzymatic Synthesis of Chiral 3-Hydroxytetrahydrofuran

| Method | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydroboration | 2,3-Dihydrofuran | Chiral Boron Catalyst | 92% | 100% | [5] |

| Asymmetric Reduction | Dihydro-3(2H)-furanone | Alcohol Dehydrogenase | High | >99% | [6] (Implied) |

| Kinetic Resolution | Racemic 3-hydroxytetrahydrofuran | Lipase (e.g., CALB) | ~45% (for each enantiomer) | >99% | [7] (General principle) |

Conclusion

The synthesis of chiral 3-hydroxytetrahydrofuran is a well-established field with multiple viable routes for industrial-scale production. The choice of the optimal synthetic pathway depends on factors such as cost of starting materials, desired enantiomeric purity, scalability, and environmental considerations. The traditional route starting from L-malic acid remains a robust and widely used method. However, asymmetric and enzymatic approaches offer more direct and potentially more sustainable alternatives, with continuous research leading to the development of highly efficient and selective catalysts and biocatalysts. This guide provides a foundational understanding of the key methodologies, enabling drug development professionals to make informed decisions in the synthesis of this critical pharmaceutical precursor.

References

- 1. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 2. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 3. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 6. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Tetrahydrofuran-3-yl Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of tetrahydrofuran-3-yl mesylate. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes relevant information on its precursor, 3-hydroxytetrahydrofuran, to provide a comparative context for researchers.

Core Physical and Chemical Properties

For a more complete understanding, the physical properties of its immediate precursor, 3-hydroxytetrahydrofuran, are presented below. This data can serve as a useful reference for estimating the properties of the mesylated form.

| Property | Tetrahydrofuran-3-yl Mesylate | 3-Hydroxytetrahydrofuran |

| Molecular Formula | C₅H₁₀O₄S | C₄H₈O₂ |

| Molecular Weight | 166.19 g/mol (Calculated) | 88.11 g/mol [1] |

| Appearance | Yellow to Brown Liquid | Colorless Liquid[1] |

| Boiling Point | Data not available | 179 °C[1] |

| Melting Point | Data not available | Data not available |

| Density | Data not available | 1.087 g/cm³ at 19 °C[1] |

| Solubility | Data not available | Data not available |

| Storage Temperature | 2-8 °C | Room Temperature |

Experimental Protocols

A standard method for the synthesis of tetrahydrofuran-3-yl mesylate involves the mesylation of 3-hydroxytetrahydrofuran. The following protocol is a representative example of this type of reaction.

Synthesis of Tetrahydrofuran-3-yl Mesylate

This procedure is adapted from a general method for the mesylation of alcohols.

Materials:

-

3-Hydroxytetrahydrofuran

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-hydroxytetrahydrofuran in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain the flask in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude tetrahydrofuran-3-yl mesylate.

-

The crude product may be purified by column chromatography on silica gel.

Visualizing the Synthesis and Workflow

To further elucidate the experimental process, the following diagrams, generated using Graphviz, illustrate the synthesis pathway and the overall experimental workflow.

Caption: Synthesis of Tetrahydrofuran-3-yl Mesylate.

Caption: Experimental Workflow for Synthesis and Handling.

References

Oxolan-3-yl Methanesulfonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Oxolan-3-yl methanesulfonate (tetrahydrofuran-3-yl methanesulfonate). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document leverages established principles of sulfonate ester chemistry, data from analogous structures, and general best practices for the handling of reactive chemical intermediates. The information herein is intended to guide researchers and drug development professionals in ensuring the integrity and purity of this compound during storage and handling. This guide covers key aspects of its stability profile, including susceptibility to hydrolysis and thermal decomposition, and provides detailed recommendations for optimal storage.

Introduction

This compound is a key intermediate in various synthetic organic chemistry applications, particularly in the pharmaceutical industry. As a sulfonate ester, its reactivity is crucial for its utility in introducing the oxolanyl moiety. However, this inherent reactivity also makes it susceptible to degradation under suboptimal conditions. Understanding the stability of this compound is paramount for ensuring reproducible experimental outcomes, maintaining purity standards, and ensuring the safety and efficacy of downstream products. This guide aims to provide a thorough understanding of the factors influencing the stability of this compound and to offer practical guidance on its storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 156380-34-6 |

| Molecular Formula | C₅H₁₀O₄S |

| Molecular Weight | 166.19 g/mol |

| Appearance | Typically a colorless to pale yellow oil or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate) |

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. As a methanesulfonate ester, it is a good leaving group, making the molecule prone to nucleophilic attack.

Hydrolytic Stability

Sulfonate esters are known to undergo hydrolysis, with the rate being significantly dependent on pH and temperature.

-

Acidic Conditions: While many sulfonate esters exhibit relative stability under moderately acidic conditions, strong acids and elevated temperatures can catalyze hydrolysis.

-

Neutral Conditions: In neutral aqueous solutions, hydrolysis is generally slow at ambient temperatures but can be accelerated by heat.

-

Alkaline Conditions: this compound is expected to be highly susceptible to hydrolysis under basic conditions. The hydroxide ion is a potent nucleophile that can readily attack the sulfur atom or the carbon atom of the oxolane ring, leading to cleavage of the ester bond. Studies on other sulfonate esters have demonstrated a direct correlation between the rate of hydrolysis and the concentration of hydroxide ions.

The primary degradation pathway via hydrolysis is anticipated to yield tetrahydrofuran-3-ol and methanesulfonic acid.

Thermal Stability

Elevated temperatures can promote the decomposition of this compound. The decomposition pathways may be complex and could involve elimination reactions or rearrangements, in addition to hydrolysis if water is present. While specific thermal decomposition data for this compound is not available, it is prudent to assume that prolonged exposure to high temperatures will lead to a decrease in purity. For analogous sulfonate esters, lower temperatures are consistently recommended to minimize degradation.

Chemical Compatibility

This compound should be considered incompatible with the following classes of reagents:

-

Strong Acids and Bases: As discussed, these will catalyze its decomposition.

-

Strong Nucleophiles: Reagents such as amines, thiols, and alkoxides will readily react with the compound, displacing the methanesulfonate group.

-

Strong Oxidizing Agents: These may lead to undesired side reactions and degradation of the molecule.

It is crucial to avoid storing this compound in proximity to these reactive substances.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition and slow down potential hydrolytic degradation. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | To prevent moisture ingress and potential oxidative degradation. |

| Container | Tightly sealed, amber glass vial or bottle | To protect from moisture and light. |

| Moisture | Store in a dry environment | To prevent hydrolysis. |

| pH | Avoid contact with acidic or basic substances | To prevent catalyzed decomposition. |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following experimental protocols are suggested.

Accelerated Stability Study (Thermal Stress)

-

Sample Preparation: Aliquot pure this compound into several tightly sealed vials under an inert atmosphere.

-

Storage: Place the vials in temperature-controlled chambers at a minimum of three different elevated temperatures (e.g., 25°C, 40°C, and 60°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature chamber.

-

Analysis: Analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Evaluation: Plot the percentage of remaining this compound against time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life at recommended storage temperatures using the Arrhenius equation.

Hydrolytic Stability Study (pH Stress)

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution in separate, sealed containers.

-

Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 25°C or 40°C).

-

Time Points: At various time points, take an aliquot from each solution.

-

Analysis: Immediately analyze the concentration of the remaining this compound using a suitable analytical method (e.g., HPLC-UV/MS).

-

Data Evaluation: Determine the rate of degradation at each pH to understand the pH-rate profile of hydrolysis.

Visualization of Degradation Pathway

The primary anticipated degradation pathway for this compound in the presence of water is hydrolysis. This can be visualized as a simple chemical transformation.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprenavir, a potent HIV-1 protease inhibitor, is a complex molecule whose synthesis relies on the strategic assembly of key chiral intermediates. This technical guide provides a detailed overview of the core synthetic strategies for producing amprenavir, with a focus on its principal building blocks: (3S)-hydroxytetrahydrofuran and the central (2S,3R)-3-amino-2-hydroxy-4-phenylbutyl backbone. This document outlines various synthetic pathways, presents detailed experimental protocols for pivotal reactions, and summarizes quantitative data to facilitate comparison and implementation in a research and development setting. Visualizations of the synthetic workflows are provided to enhance understanding of the chemical transformations.

Introduction

The synthesis of amprenavir (APV), with the systematic name (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate, can be conceptually simplified by a retrosynthetic analysis that disconnects the molecule into three primary fragments[1]. These fragments are:

-

(S)-3-Hydroxytetrahydrofuran : This moiety forms the carbamate group at the P1 position of the inhibitor.

-

A central hydroxyethylamine isostere : This core unit mimics the transition state of the native peptide substrate of the HIV protease.

-

A sulfonamide side chain : This portion, derived from p-aminobenzenesulfonamide and isobutylamine, contributes to the binding affinity and pharmacokinetic properties of the drug.

This guide will delve into the synthesis of the two most critical chiral intermediates, providing a foundation for the total synthesis of amprenavir.

Synthesis of Key Intermediate I: (S)-3-Hydroxytetrahydrofuran

(S)-3-Hydroxytetrahydrofuran is a crucial chiral building block in the synthesis of amprenavir.[1] Several synthetic routes have been developed, with the most common and economically viable method starting from the readily available and inexpensive chiral precursor, L-malic acid.

Synthetic Pathway from L-Malic Acid

The synthesis from L-malic acid generally proceeds through three main steps: esterification of the dicarboxylic acid, reduction of the esters to a triol, and subsequent acid-catalyzed cyclization.

Experimental Protocols

Method 1: Thionyl Chloride

-

Procedure : To a solution of L-malic acid (e.g., 30 g, 0.224 mol) in methanol (90 ml), cooled to -10°C, thionyl chloride (39 ml, 0.55 mol) is added dropwise over 1.5 hours. The mixture is then stirred at room temperature for 4 hours, followed by refluxing for 1 hour. After the reaction, the solvent is removed under reduced pressure. The residue is neutralized with a 20% sodium carbonate solution to pH 7. The aqueous layer is extracted with ethyl acetate (3 x 100 ml). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield dimethyl L-malate as a colorless oil.[2]

-

Yield : Approximately 93%.[2]

Method 2: Sulfuric Acid

-

Procedure : A mixture of L-malic acid (100g), isopropanol (700ml), and concentrated sulfuric acid (1ml) is heated to 60-70°C and refluxed for 10 hours. After cooling, saturated sodium bicarbonate solution is added dropwise to adjust the pH to 7-8. The mixture is concentrated, water is added, and the product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated to give the diisopropyl ester.[3]

-

Yield : 81.9%[3]

-

Procedure : Dimethyl L-malate (32.4 g, 0.2 mol) is dissolved in methanol (100 ml). Potassium borohydride (8.48 g, 0.16 mol) and lithium chloride (17 g, 0.4 mol) are added, and the mixture is brought to reflux. Additional potassium borohydride (4.24 g, 0.08 mol) is added in portions every 20 minutes for a total of 5 additions. The reaction is refluxed for an additional 3 hours. After completion, the solid is filtered off, and the filtrate is acidified to pH 3 with sulfuric acid. The precipitated solid is filtered, and the filtrate is concentrated under reduced pressure to yield crude (S)-1,2,4-butanetriol.[4]

-

Procedure : To the crude (S)-1,2,4-butanetriol from the previous step, p-toluenesulfonic acid monohydrate (2 g, 0.01 mol) is added. The mixture is heated to dissolve the solids and then further heated to 180-220°C. The product is collected by vacuum distillation.[2][4]

-

Yield : A two-step yield of 39-43% from dimethyl L-malate is reported.[2]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield | Purity/Notes | Reference |

| Esterification | L-Malic Acid | MeOH, SOCl₂ | Dimethyl L-malate | 93% | Colorless oil | [2] |

| Esterification | L-Malic Acid | Isopropanol, H₂SO₄ | Diisopropyl L-malate | 81.9% | Purity: 98.7% | [3] |

| Reduction | Dimethyl L-malate | KBH₄, LiCl, MeOH | (S)-1,2,4-Butanetriol | - | Used crude in the next step | [4] |

| Cyclization | (S)-1,2,4-Butanetriol | p-TsOH | (S)-3-Hydroxytetrahydrofuran | 39-43% | Two-step yield from dimethyl L-malate | [2] |

Synthesis of Key Intermediate II: The Hydroxyethylamine Core

The central hydroxyethylamine isostere is a more complex fragment. A common precursor is 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide . The synthesis of this intermediate can be achieved through various routes, including the highly stereoselective nitroaldol (Henry) reaction.

Synthetic Pathway via Nitroaldol Reaction (Corey and Zhang method)

This approach constructs the carbon backbone and sets the two contiguous stereocenters in a single step.

Experimental Protocols

-

Procedure : Dibenzyl protected L-phenylalanal is reacted with nitromethane in the presence of a chiral quaternary ammonium salt catalyst (10 mol%) and excess potassium fluoride in THF at -10°C. This reaction affords the corresponding nitro alcohol.[1]

-

Yield : 86% with a 17:1 diastereomeric ratio.[1]

-

Procedure : The nitro alcohol intermediate is treated with nickel(II) chloride and a large excess of sodium borohydride to reduce the nitro group to a primary amine, yielding the amino alcohol.[1]

-

Yield : 85%.[1]

-

Procedure : The amino alcohol is reacted with isobutyraldehyde to form the corresponding imine, which is then reduced in situ with sodium borohydride to produce the N-isobutyl amino alcohol.[1]

-

Yield : 82%.[1]

-

Procedure : The N-isobutyl amino alcohol is reacted with p-nitrobenzenesulfonyl chloride to form the sulfonamide. The dibenzyl protecting groups are then removed by hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) to give the free amine core.[1]

-

Yield : 94% for the sulfonylation step.[1]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield | Diastereomeric Ratio | Reference |

| Nitroaldol Reaction | L-phenylalanal derivative | Nitromethane, Chiral catalyst | Nitro alcohol | 86% | 17:1 | [1] |

| Nitro Reduction | Nitro alcohol | NiCl₂, NaBH₄ | Amino alcohol | 85% | - | [1] |

| N-Alkylation | Amino alcohol | Isobutyraldehyde, NaBH₄ | N-isobutyl amino alcohol | 82% | - | [1] |

| Sulfonylation | N-isobutyl amino alcohol | p-nitrobenzenesulfonyl chloride | Protected sulfonamide | 94% | - | [1] |

Final Assembly of Amprenavir

The final step in the synthesis of amprenavir involves the coupling of the two key intermediates. This is typically achieved by activating the hydroxyl group of (S)-3-hydroxytetrahydrofuran, often as an N-oxysuccinimidyl carbonate, which then reacts with the primary amine of the hydroxyethylamine core.

Experimental Protocol

-

Procedure : The amine core, 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, is coupled with the N-oxysuccinimidyl carbonate of (S)-3-hydroxytetrahydrofuran to yield amprenavir.[1] The overall yield for the entire synthesis from the protected L-phenylalanal is reported to be 50%.[1]

Conclusion

The synthesis of amprenavir is a testament to the power of stereoselective synthesis. By carefully constructing the key chiral intermediates, (S)-3-hydroxytetrahydrofuran and the central hydroxyethylamine core, the final drug molecule can be assembled efficiently. The routes presented in this guide, particularly the use of L-malic acid as a chiral pool starting material and the application of the stereoselective nitroaldol reaction, represent robust and scalable methods for the production of these vital pharmaceutical building blocks. The provided experimental details and quantitative data serve as a valuable resource for researchers engaged in the synthesis of amprenavir and related protease inhibitors.

References

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 3. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 4. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

The Discovery and Synthesis of Substituted Tetrahydrofurans: A Technical Guide for Researchers

Introduction

The substituted tetrahydrofuran (THF) motif is a ubiquitous structural feature in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence in molecules exhibiting potent antitumor, antimicrobial, and anti-inflammatory properties has established it as a privileged scaffold in drug discovery. This technical guide provides an in-depth overview of the seminal discoveries and initial synthetic strategies for constructing substituted tetrahydrofurans, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will explore key synthetic transformations, present comparative quantitative data, and provide detailed experimental protocols. Furthermore, we will delve into the modulation of critical signaling pathways by bioactive tetrahydrofuran-containing molecules.

Key Synthetic Methodologies

The stereoselective synthesis of substituted tetrahydrofurans has been a long-standing challenge in organic chemistry. Over the years, a variety of elegant and efficient methods have been developed to address this challenge. This guide will focus on three cornerstone approaches: intramolecular SN2 cyclization, [3+2] cycloaddition of carbonyl ylides, and palladium-catalyzed oxidative cyclization.

Intramolecular SN2 Cyclization of Epoxy Alcohols

One of the most classical and reliable methods for constructing the tetrahydrofuran ring is the intramolecular SN2 cyclization of a suitably functionalized acyclic precursor. In particular, the cyclization of γ,δ-epoxy alcohols has proven to be a powerful strategy. This approach relies on the activation of the epoxide by an acid or base, followed by nucleophilic attack by the tethered hydroxyl group. The stereochemistry of the resulting tetrahydrofuran is directly controlled by the stereochemistry of the starting epoxy alcohol.

Data Presentation: Intramolecular SN2 Cyclization

| Entry | Substrate | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | (2R,3R)-3,4-Epoxy-1-pentanol | Ti(Oi-Pr)₄, CH₂Cl₂ | (cis)-2-Methyl-3-hydroxytetrahydrofuran | 85 | >95:5 | |

| 2 | (2S,3S)-3,4-Epoxy-1-hexanol | Camphorsulfonic acid (CSA), CH₂Cl₂ | (cis)-2-Ethyl-3-hydroxytetrahydrofuran | 92 | >98:2 | |

| 3 | (E)-5,6-Epoxy-1-hepten-3-ol | NaH, THF | (trans)-2-Vinyl-4-hydroxytetrahydrofuran | 88 | 13:1 | [1] |

| 4 | (4S,5R)-4,5-Epoxy-2-methyl-2-hexen-1-ol | BF₃·OEt₂, -78 °C | 2,2-Dimethyl-5-(1-hydroxyethyl)tetrahydrofuran | 78 | >90:10 | [1] |

Experimental Protocol: Intramolecular SN2 Cyclization of (2R,3R)-3,4-Epoxy-1-pentanol

To a solution of (2R,3R)-3,4-epoxy-1-pentanol (1.0 g, 9.8 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under an argon atmosphere is added titanium(IV) isopropoxide (3.5 mL, 11.8 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (ethyl acetate/hexanes, 1:1) to afford (cis)-2-methyl-3-hydroxytetrahydrofuran as a colorless oil (0.85 g, 85% yield).

Logical Relationship: Stereochemical Control in SN2 Cyclization

Caption: Stereochemical outcome is determined by the S_N2 mechanism.

[3+2] Cycloaddition of Carbonyl Ylides

The [3+2] cycloaddition reaction between a carbonyl ylide and an alkene is a powerful and convergent method for the synthesis of highly substituted tetrahydrofurans. Carbonyl ylides are typically generated in situ from the reaction of a diazo compound with a rhodium(II) catalyst. This transient intermediate then undergoes a cycloaddition with a dipolarophile to furnish the tetrahydrofuran ring in a single step, often with excellent control of stereochemistry.

Data Presentation: [3+2] Cycloaddition of Carbonyl Ylides

| Entry | Diazo Compound | Alkene Dipolarophile | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Ethyl 2-diazoacetoacetate | Styrene | Rh₂(OAc)₄ | Ethyl 2-methyl-5-phenyltetrahydrofuran-2-carboxylate | 82 | >20:1 (exo) | - | |

| 2 | 2-Diazo-1,3-diphenyl-1,3-propanedione | Dimethyl maleate | Rh₂(esp)₂ | Tetramethyl 2,5-diphenyltetrahydrofuran-3,3,4,4-tetracarboxylate | 95 | >99:1 (endo) | 98 | |

| 3 | Methyl 2-diazo-3-oxobutanoate | Norbornene | [Rh₂(S-DOSP)₄] | Tricyclic tetrahydrofuran adduct | 88 | >20:1 (exo) | 96 | |

| 4 | 1-Diazo-3,3-dimethyl-2-butanone | Methyl acrylate | Rh₂(OAc)₄ | Methyl 2-tert-butyl-3-acetyltetrahydrofuran-4-carboxylate | 75 | 10:1 (exo) | - |

Experimental Protocol: Rhodium-Catalyzed [3+2] Cycloaddition

To a solution of rhodium(II) acetate dimer (11 mg, 0.025 mmol) in anhydrous dichloromethane (20 mL) at room temperature under an argon atmosphere is added styrene (1.1 mL, 10 mmol). A solution of ethyl 2-diazoacetoacetate (1.42 g, 10 mmol) in anhydrous dichloromethane (10 mL) is then added dropwise over a period of 2 hours using a syringe pump. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexanes, 1:4) to afford ethyl 2-methyl-5-phenyltetrahydrofuran-2-carboxylate as a colorless oil (2.03 g, 82% yield).

Experimental Workflow: [3+2] Cycloaddition

Caption: General workflow for the [3+2] cycloaddition reaction.

Palladium-Catalyzed Oxidative Cyclization of Alkenols

Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of complex molecules, including substituted tetrahydrofurans. One notable example is the oxidative cyclization of γ-hydroxy alkenes. In this process, a palladium(II) catalyst coordinates to the alkene, which is then attacked by the tethered hydroxyl group. Subsequent steps, which can vary depending on the specific reaction conditions, lead to the formation of the tetrahydrofuran ring and regeneration of the active palladium catalyst. These reactions can be highly stereoselective, providing access to a wide range of substituted tetrahydrofurans.[2]

Data Presentation: Palladium-Catalyzed Oxidative Cyclization

| Entry | Substrate | Aryl Bromide | Catalyst/Ligand | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 4-Penten-1-ol | 2-Bromonaphthalene | Pd₂(dba)₃ / DPE-Phos | 2-(Naphthalen-2-ylmethyl)tetrahydrofuran | 78 | >20:1 (trans) | [2] |

| 2 | (E)-5-Hexen-2-ol | Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | 2-Methyl-5-benzyltetrahydrofuran | 85 | 18:1 (trans) | [2] |

| 3 | 1-Phenyl-4-penten-1-ol | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | 2-(4-Methoxybenzyl)-5-phenyltetrahydrofuran | 91 | >20:1 (trans) | [2] |

| 4 | Cyclohex-2-en-1-ylmethanol | 3-Bromopyridine | Pd(OAc)₂ / SPhos | Fused bicyclic tetrahydrofuran | 72 | >20:1 |

Experimental Protocol: Palladium-Catalyzed Cyclization of 4-Penten-1-ol

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (23 mg, 0.025 mmol), DPE-Phos (54 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), 4-penten-1-ol (102 μL, 1.0 mmol), and 2-bromonaphthalene (207 mg, 1.0 mmol) are added sequentially via syringe. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (10 mL) and filtered through a plug of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexanes, 1:9) to afford 2-(naphthalen-2-ylmethyl)tetrahydrofuran as a colorless oil (209 mg, 78% yield).

Biological Activity and Signaling Pathways

Substituted tetrahydrofurans are not only interesting synthetic targets but also exhibit a wide range of biological activities. A prominent example is the family of Annonaceous acetogenins, which are characterized by the presence of one or two tetrahydrofuran rings in a long aliphatic chain.[3] These natural products have demonstrated potent cytotoxic and antitumor properties.[3]

The primary mechanism of action for many Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5] This inhibition disrupts ATP production, leading to cellular energy depletion and ultimately apoptosis, particularly in cancer cells with high metabolic demands.[5][6]

Furthermore, Annonaceous acetogenins have been shown to modulate key cellular signaling pathways, including the AMPK/mTOR and Notch pathways.

Signaling Pathway: Annonaceous Acetogenin-Mediated AMPK/mTOR Inhibition

Caption: Acetogenins inhibit Complex I, leading to AMPK activation and mTORC1 inhibition.

Signaling Pathway: Modulation of Notch Signaling by Annonaceous Acetogenins

Caption: Acetogenins can influence the Notch signaling pathway.

Conclusion

The synthesis of substituted tetrahydrofurans continues to be an active area of research, driven by the significant biological activities of this heterocyclic motif. The methodologies outlined in this guide—intramolecular SN2 cyclization, [3+2] cycloaddition, and palladium-catalyzed oxidative cyclization—represent fundamental and powerful strategies for accessing these valuable compounds. For drug development professionals, an understanding of how these molecules interact with key cellular signaling pathways, such as the AMPK/mTOR and Notch pathways, is crucial for the design and development of novel therapeutics. The combination of elegant synthetic chemistry and detailed biological investigation will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

Spectroscopic Profile of Oxolan-3-yl Methanesulfonate: A Technical Guide

Disclaimer: Due to the limited availability of experimental spectroscopic data for Oxolan-3-yl methanesulfonate, this guide utilizes data from a closely related and well-characterized compound, Methyl methanesulfonate (MMS, CAS: 66-27-3) , as a representative example. This approach allows for a comprehensive demonstration of the data presentation, experimental protocols, and visualizations requested. All data presented below pertains to Methyl methanesulfonate unless otherwise specified.

Introduction

This technical guide provides a detailed overview of the spectroscopic data for Methyl methanesulfonate, a simple alkylating agent. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Methyl Methanesulfonate (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.06 | s | 3H | -SO₃-CH ₃ |

| 3.85 | s | 3H | -O-CH ₃ |

Table 2: ¹³C NMR Data for Methyl Methanesulfonate (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 38.9 | -SO₃-C H₃ |

| 59.2 | -O-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl Methanesulfonate (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium | C-H stretch |

| 1350-1330 | Strong | S=O asymmetric stretch |

| 1175-1160 | Strong | S=O symmetric stretch |

| 1000-750 | Strong | S-O-C stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl Methanesulfonate (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 110 | 45 | [M]⁺ (Molecular Ion) |

| 95 | 100 | [M-CH₃]⁺ |

| 79 | 80 | [SO₃H]⁺ |

| 65 | 30 | [SO₂H]⁺ |

| 48 | 20 | [SO]⁺ |

| 15 | 50 | [CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's autosampler or probe.

-

Locking and Shimming: The instrument software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

-

Acquisition of ¹H Spectrum:

-

Set the appropriate spectral width and number of scans.

-

Acquire the free induction decay (FID).

-

Perform a Fourier transform on the FID to obtain the spectrum.

-

Phase the spectrum and integrate the peaks.

-

-

Acquisition of ¹³C Spectrum:

-

Switch the spectrometer to the ¹³C channel.

-

Set a wider spectral width and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquire and process the data as with the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an IR spectrum of a neat liquid sample.

Materials:

-

FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Salt plates (e.g., NaCl or KBr) for the liquid film method.[2]

-

Sample (1-2 drops).

-

Acetone for cleaning.

Procedure (Liquid Film Method):

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, rinse with a small amount of acetone and allow to dry completely.[2]

-

Sample Application: Place one to two drops of the liquid sample onto the center of one salt plate.[2]

-

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[2]

-

Background Spectrum: Run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the assembled salt plates in the sample holder of the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with acetone.[2]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of a volatile liquid sample.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source.[3]

-

Sample (typically in solution or as a neat liquid).

-

Volatile solvent (if needed).

Procedure:

-

Sample Introduction: Introduce the sample into the ion source. For volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

The Mesylate Group: A Linchpin in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic chemistry, the methanesulfonyl group, commonly known as the mesylate group (MsO-), stands out as a powerful and versatile functional group. Its exceptional utility as a leaving group and a transient protecting group has cemented its role as an indispensable tool in the synthesis of complex molecules, ranging from fine chemicals to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the core principles governing the mesylate group's reactivity, detailed experimental protocols for its application, and insights into its critical role in contemporary drug development.

Core Principles: The Making of an Excellent Leaving Group

The efficacy of the mesylate group in a diverse array of organic transformations stems from its electronic structure, which renders it a highly effective leaving group. Upon heterolytic cleavage of the C-O bond, the negative charge on the resulting mesylate anion is extensively delocalized through resonance across the three oxygen atoms of the sulfonyl moiety. This charge distribution results in a very stable, weakly basic anion, making it an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2][3]

The stability of the mesylate anion is reflected in the low pKa of its conjugate acid, methanesulfonic acid. This inherent stability is the primary driving force for its departure from the substrate molecule, facilitating reactions that would otherwise be sluggish or require harsh conditions with poorer leaving groups like hydroxyl groups.[2]

Quantitative Analysis of Leaving Group Ability

The performance of a leaving group can be quantitatively assessed by comparing the rates of reaction for a standardized substrate with different leaving groups. The following table summarizes key data comparing the mesylate group to the closely related tosylate and triflate groups, highlighting their relative effectiveness in SN2 reactions.

| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |

| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[1] | 1.00[1] |

| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8[1] | 0.70[1] |

| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -13[4] | 56,000[4] |

Table 1: Comparison of Sulfonate Leaving Groups. The data indicates that while both mesylate and tosylate are excellent leaving groups, mesylate is slightly more reactive in SN2 reactions under the cited conditions.[1] Triflate stands out as an exceptionally potent leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group.[4]

The Mesylate Group in Action: Key Organic Reactions

The mesylate group's utility spans a broad spectrum of organic reactions, most notably nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

Alkyl mesylates are excellent substrates for both SN1 and SN2 reactions. The choice of mechanism is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

-

SN2 Reactions: Primary and less hindered secondary alkyl mesylates readily undergo SN2 reactions with a wide range of nucleophiles. The reaction proceeds with inversion of stereochemistry at the carbon center, a feature that is crucial for stereocontrolled synthesis.[5] The conversion of an alcohol to a mesylate and subsequent SN2 displacement provides a reliable method for inverting the stereochemistry of a chiral alcohol.

-

SN1 Reactions: Tertiary and some secondary alkyl mesylates can undergo SN1 reactions, particularly with weak nucleophiles in polar protic solvents. These reactions proceed through a carbocation intermediate, which can lead to racemization and potential rearrangement products.[6]

Elimination Reactions (E1 and E2)

Similar to alkyl halides, alkyl mesylates can undergo elimination reactions to form alkenes.

-

E2 Reactions: In the presence of a strong, non-nucleophilic base, alkyl mesylates undergo E2 elimination. This concerted reaction requires an anti-periplanar arrangement of the beta-proton and the mesylate leaving group and is highly stereospecific.[7][8]

-

E1 Reactions: Tertiary alkyl mesylates can undergo E1 elimination, often in competition with SN1 reactions, especially at higher temperatures. The reaction proceeds through a carbocation intermediate.[9]

Experimental Protocols

Synthesis of an Alkyl Mesylate from an Alcohol

This protocol describes the general procedure for the conversion of a primary or secondary alcohol to its corresponding mesylate.

Materials:

-

Alcohol (1.0 eq)

-

Dry Dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Ice water

-

Cold 10% HCl

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alcohol in dry DCM to make an approximately 0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution over 5-10 minutes.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and finally with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate. The product can be purified further by column chromatography if necessary.[2][10]

SN2 Reaction of an Alkyl Mesylate with a Nucleophile

This protocol provides a general method for the displacement of a mesylate group by a nucleophile.

Materials:

-

Alkyl mesylate (1.0 eq)

-

Nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide) (1.1 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone)

Procedure:

-

Dissolve the alkyl mesylate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the nucleophile to the solution.

-

Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mesylate group.

Caption: SN2 reaction mechanism involving a mesylate.

Caption: E2 elimination reaction mechanism with a mesylate.

Caption: Experimental workflow for the synthesis of an alkyl mesylate.

The Role of the Mesylate Group in Drug Development

The mesylate group plays a pivotal role in the synthesis of numerous pharmaceutical agents. Its ability to convert a hydroxyl group into a good leaving group under mild conditions is frequently exploited in the construction of complex molecular architectures.

A prominent example is in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[11][12] For instance, the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers, involves steps where a mesylate could be employed to facilitate key bond formations.[13] The mesylate group can be introduced onto a precursor molecule containing a hydroxyl group, which is then displaced by a nucleophilic amine to form a crucial carbon-nitrogen bond in the final drug structure.

Caption: Role of mesylate in kinase inhibitor synthesis.

Furthermore, the mesylate group itself can be found in the final drug substance as a salt form (mesylate salt). This is often done to improve the solubility and bioavailability of the active pharmaceutical ingredient (API).[14]

Conclusion

The mesylate group is a cornerstone of modern organic synthesis, offering a reliable and efficient means of activating hydroxyl groups for a variety of subsequent transformations. Its predictable reactivity in substitution and elimination reactions, coupled with the mild conditions required for its introduction, makes it an invaluable tool for academic and industrial chemists alike. In the realm of drug development, the strategic use of the mesylate group in the synthesis of complex APIs and as a counter-ion in final drug formulations underscores its profound impact on medicinal chemistry. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the power of the mesylate group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. The E2 Reaction Mechanism [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. mdpi.com [mdpi.com]

- 12. Selective tyrosine kinase inhibition by imatinib mesylate for the treatment of autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mesylate - Wikipedia [en.wikipedia.org]

Chiral Pool Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid: A Technical Guide

(S)-3-hydroxytetrahydrofuran is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, including antiviral agents.[1][2] This guide details a common and efficient synthetic route starting from the readily available and inexpensive chiral precursor, L-malic acid.[2][3] The synthesis proceeds through a three-step sequence involving esterification, reduction, and cyclization.

Overall Synthetic Pathway

The conversion of L-malic acid to (S)-3-hydroxytetrahydrofuran is a well-established example of chiral pool synthesis, where the inherent stereochemistry of the starting material is transferred to the final product.[4][5] The general transformation is outlined below:

Caption: Overall synthetic scheme for (S)-3-hydroxytetrahydrofuran.

Step 1: Esterification of L-Malic Acid

The first step involves the protection of both carboxylic acid functionalities of L-malic acid as methyl esters. This is typically achieved by reaction with methanol in the presence of an acid catalyst or a dehydrating agent. A common method utilizes thionyl chloride, which reacts with methanol in situ to form the necessary acidic environment.

Experimental Protocol: Synthesis of Dimethyl L-malate

-

To a reaction flask containing 280 mL of methanol, add 168 g (1.25 mol) of L-malic acid.[6]

-